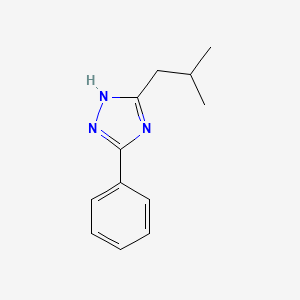
5-(2-methylpropyl)-3-phenyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-methylpropyl)-3-phenyl-1H-1,2,4-triazole, also known as MPT, is a triazole compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its potential therapeutic properties and its ability to act as a potent inhibitor of certain enzymes.
Mécanisme D'action
5-(2-methylpropyl)-3-phenyl-1H-1,2,4-triazole exerts its therapeutic effects by inhibiting the activity of COX-2 and MAO enzymes. COX-2 is involved in the production of prostaglandins, which are responsible for inflammation and pain. Inhibition of COX-2 reduces inflammation and pain. MAO is involved in the metabolism of neurotransmitters, such as dopamine, serotonin, and norepinephrine. Inhibition of MAO increases the levels of these neurotransmitters, which can improve mood and reduce symptoms of neurological disorders.
Biochemical and Physiological Effects:
5-(2-methylpropyl)-3-phenyl-1H-1,2,4-triazole has been shown to have various biochemical and physiological effects. It can reduce inflammation, pain, and fever by inhibiting the activity of COX-2. It can also improve mood and reduce symptoms of neurological disorders by inhibiting the activity of MAO. Additionally, 5-(2-methylpropyl)-3-phenyl-1H-1,2,4-triazole has been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-methylpropyl)-3-phenyl-1H-1,2,4-triazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic properties. However, there are also limitations to using 5-(2-methylpropyl)-3-phenyl-1H-1,2,4-triazole in lab experiments. It can be expensive to produce in large quantities, and its effects may vary depending on the specific disease or condition being studied.
Orientations Futures
There are several future directions for research on 5-(2-methylpropyl)-3-phenyl-1H-1,2,4-triazole. One potential area of study is its potential as a treatment for cancer. 5-(2-methylpropyl)-3-phenyl-1H-1,2,4-triazole has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its effectiveness in vivo. Another area of study is its potential as a treatment for neurological disorders, such as Parkinson's disease and depression. 5-(2-methylpropyl)-3-phenyl-1H-1,2,4-triazole has been shown to improve mood and reduce symptoms of these disorders in animal models, and further studies are needed to determine its effectiveness in humans. Overall, 5-(2-methylpropyl)-3-phenyl-1H-1,2,4-triazole has great potential as a therapeutic agent, and further research is needed to fully understand its mechanisms of action and potential applications.
Méthodes De Synthèse
The synthesis of 5-(2-methylpropyl)-3-phenyl-1H-1,2,4-triazole involves the reaction of 2-methylpropyl hydrazine with phenylacetonitrile in the presence of a catalyst, followed by the addition of sodium azide and copper sulfate. This reaction yields 5-(2-methylpropyl)-3-phenyl-1H-1,2,4-triazole as the final product.
Applications De Recherche Scientifique
5-(2-methylpropyl)-3-phenyl-1H-1,2,4-triazole has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and monoamine oxidase (MAO), which are involved in the development and progression of these diseases.
Propriétés
IUPAC Name |
5-(2-methylpropyl)-3-phenyl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9(2)8-11-13-12(15-14-11)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVBIHRWPOSHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NN1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[bis[(2-methyl-5-propan-2-ylcyclohexyl)oxy]phosphoryl-pyridin-3-ylmethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7549568.png)
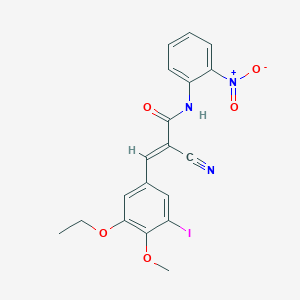
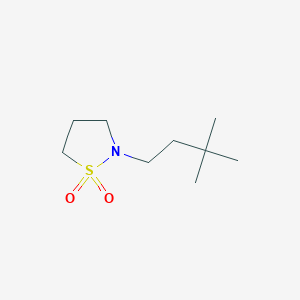
![N~1~-(4-fluorophenyl)-2-{4-oxo-1-phenyl-8-[(E)-3-phenyl-2-propenoyl]-1,3,8-triazaspiro[4.5]dec-3-yl}acetamide](/img/structure/B7549583.png)
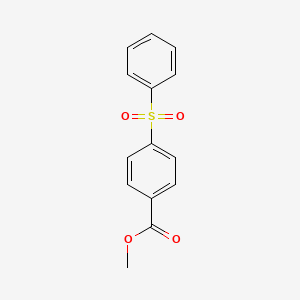
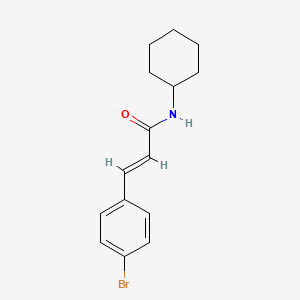
![2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]-1,3-thiazole](/img/structure/B7549601.png)
![8'-Methylspiro[1,3-dioxolane-2,11'-pentacyclo[5.4.0.02,6.03,10.05,9]undecane]-8'-ol](/img/structure/B7549609.png)
![[2-bromo-4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7549614.png)
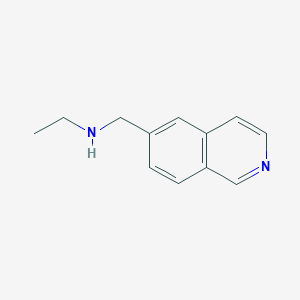
![N-[(1-benzylindol-3-yl)methyl]cyclopropanamine](/img/structure/B7549626.png)
![(E)-2-cyano-3-[3,5-dibromo-4-[(3-methylphenyl)methoxy]phenyl]-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B7549637.png)
![[2-[3-(diethylsulfamoyl)-4-methylanilino]-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7549645.png)
![5-bromo-N-[(2-methoxypyridin-3-yl)methyl]pyridin-2-amine](/img/structure/B7549658.png)